molecular formula C22H25N5O5 B2514669 2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide CAS No. 1798016-38-2

2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide

Cat. No. B2514669
CAS RN: 1798016-38-2
M. Wt: 439.472
InChI Key: ARHUMBHAWYFPTC-UHFFFAOYSA-N
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Description

The compound "2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide" is a chemically synthesized molecule that appears to be designed for interaction with biological targets, potentially receptors or enzymes. While the provided papers do not directly discuss this compound, they do provide insight into similar compounds and their biological activities. For instance, paper discusses N-(arylpiperazinyl)acetamide derivatives of dimethylpurine diones and their affinity for serotonin and dopamine receptors. Paper describes the synthesis and biological evaluation of piperazine derivatives with antimicrobial activity. These papers suggest a broader context in which the compound may be studied for its potential receptor affinity or antimicrobial properties.

Synthesis Analysis

The synthesis of related compounds, as described in paper , involves a four-component cyclo condensation using diacetyl, aromatic aldehyde, piperazine, and ammonium acetate with a sulfate ion on yttrium oxide as a catalyst in ethanol. This method could potentially be adapted for the synthesis of the compound , considering the presence of a piperazine moiety within its structure. The synthesis process is likely to involve multiple steps, each requiring careful optimization to ensure the correct attachment of the various functional groups present in the final molecule.

Molecular Structure Analysis

The molecular structure of the compound includes several distinct functional groups: an isoxazole ring, a piperazine moiety, and an oxazole ring, among others. These rings are known for their potential to interact with biological targets. The presence of a methoxyphenyl group suggests potential for hydrophobic interactions, while the piperazine could be involved in hydrogen bonding or ionic interactions. The overall three-dimensional conformation of the molecule would be critical in determining its affinity for specific receptors or enzymes.

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, compounds with similar structures have been evaluated for their biological activities. For example, the derivatives discussed in paper were evaluated for their receptor affinity, which implies that they may undergo specific interactions with receptor proteins, potentially leading to conformational changes or signaling cascades. Similarly, the antimicrobial activity of compounds in paper suggests that they may interact with bacterial or fungal targets, possibly inhibiting essential enzymes or disrupting cell membranes.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple aromatic rings suggests it may have a relatively high molecular weight and be lipophilic, which could affect its solubility and distribution in biological systems. The functional groups present would contribute to the compound's acid-base properties, and its overall shape and electronic distribution would be important for its interaction with biological targets. The compound's stability, melting point, and boiling point would also be key properties to consider in its practical application and storage.

Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating potential as anti-inflammatory and analgesic agents. These compounds show significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Research into antimicrobial activities of 1,2,4-triazole derivatives, synthesizing novel compounds with good or moderate activities against test microorganisms. This highlights the potential of similar structures in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).

  • Exploration of ranolazine's potential for treating atrial fibrillation, emphasizing the need for further investigation into its antiarrhythmic activity and atrio-selectivity (J. Hancox, S. Doggrell, 2010).

Synthesis and Characterization

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-14-18(15(2)32-25-14)12-20(28)24-22-23-19(13-31-22)21(29)27-9-7-26(8-10-27)16-5-4-6-17(11-16)30-3/h4-6,11,13H,7-10,12H2,1-3H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHUMBHAWYFPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylisoxazol-4-yl)-N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)oxazol-2-yl)acetamide

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